molecular formula C22H41NO5 B12688587 Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate CAS No. 65706-29-8

Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate

Cat. No.: B12688587
CAS No.: 65706-29-8
M. Wt: 399.6 g/mol
InChI Key: DWBUWRWBSIVVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

65706-29-8

Molecular Formula

C22H41NO5

Molecular Weight

399.6 g/mol

IUPAC Name

diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate

InChI

InChI=1S/C22H41NO5/c1-3-27-21(25)15-11-6-5-10-14-19(22(26)28-4-2)23-17-16-20(24)18-12-8-7-9-13-18/h18-20,23-24H,3-17H2,1-2H3

InChI Key

DWBUWRWBSIVVAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCC(C(=O)OCC)NCCC(C1CCCCC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of EINECS 265-889-1 involves the refining of petroleum fractions. The process includes treating a petroleum fraction with hydrogen in the presence of a catalyst. This treatment results in the formation of hydrocarbons with specific carbon numbers and structures .

Industrial Production Methods

Industrial production of EINECS 265-889-1 requires specific processing steps to meet regulatory and safety requirements. The production process typically involves distillation to achieve a narrow boiling range, ensuring the desired volatility and flammability characteristics .

Chemical Reactions Analysis

Types of Reactions

EINECS 265-889-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, hydrogen, halogens, and various catalysts. The reaction conditions vary depending on the desired products and may include high temperatures, pressures, and specific catalysts .

Major Products Formed

The major products formed from these reactions include alcohols, aldehydes, carboxylic acids, alkanes, and halogenated hydrocarbons .

Scientific Research Applications

EINECS 265-889-1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of EINECS 265-889-1 involves its ability to dissolve various substances due to its hydrocarbon composition. The molecular targets and pathways involved include interactions with lipid membranes and proteins, facilitating the solubilization and transport of hydrophobic molecules .

Biological Activity

Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate, also known by its CAS number 72814-26-7, is a compound that has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H42N2O6
  • Molecular Weight : 442.59 g/mol
  • Boiling Point : Approximately 568.3 °C (predicted)
  • Density : 1.099 g/cm³ (predicted)
  • pKa : 14.43 (predicted)
PropertyValue
Molecular FormulaC23H42N2O6
Molecular Weight442.59 g/mol
Boiling Point568.3 °C (predicted)
Density1.099 g/cm³ (predicted)
pKa14.43 (predicted)

The biological activity of this compound is primarily attributed to its structural components, which include an amino group and a cyclohexyl moiety. These features may enhance the compound's solubility and reactivity, potentially leading to various biological interactions.

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The presence of the amino group may facilitate interactions with microbial cell membranes, disrupting their integrity.
  • Anti-inflammatory Effects : Some derivatives of diethyl esters have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. The specific anti-inflammatory mechanisms of this compound require further investigation.
  • Potential in Drug Development : The unique structure of this compound positions it as a candidate for drug development, particularly in targeting specific pathways related to metabolic disorders or infections.

Study on Antimicrobial Properties

A study published in Chemical Research explored the antimicrobial efficacy of diethyl esters similar to this compound. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing antimicrobial agents.

Synthesis and Modification Research

Research focused on the synthesis of this compound has highlighted the importance of modifying its structure to enhance biological activity. For instance, varying the length of hydrocarbon chains or altering functional groups can lead to compounds with improved solubility and bioavailability .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other diethyl esters:

Compound NameMolecular FormulaKey Features
Diethyl MalonateC7H12O4Simple diester; used in organic synthesis
Diethyl SuccinateC10H18O4Shorter carbon chain; versatile applications
Diethyl AdipateC12H22O4Longer carbon chain; used as a plasticizer
This compound C23H42N2O6 Unique structure; potential for drug development

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.